molecular formula C13H24O3 B12719428 Propanoic acid, 2-hydroxy-, 3,7-dimethyl-6-octenyl ester CAS No. 481703-49-5

Propanoic acid, 2-hydroxy-, 3,7-dimethyl-6-octenyl ester

Cat. No.: B12719428
CAS No.: 481703-49-5
M. Wt: 228.33 g/mol
InChI Key: YTDFICAIKNPZRO-UHFFFAOYSA-N
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Description

Propanoic acid, 2-hydroxy-, 3,7-dimethyl-6-octenyl ester is an organic compound with the molecular formula C14H26O3 This compound is known for its unique structure, which combines a propanoic acid moiety with a 3,7-dimethyl-6-octenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroxy-, 3,7-dimethyl-6-octenyl ester typically involves esterification reactions. One common method is the reaction between propanoic acid and 3,7-dimethyl-6-octen-1-ol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-hydroxy-, 3,7-dimethyl-6-octenyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and acids.

Scientific Research Applications

Propanoic acid, 2-hydroxy-, 3,7-dimethyl-6-octenyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propanoic acid, 2-hydroxy-, 3,7-dimethyl-6-octenyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Additionally, its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-methyl-, 3,7-dimethyl-2,6-octadienyl ester: This compound has a similar ester structure but differs in the position of the double bonds.

    Butanoic acid, 3,7-dimethyl-2,6-octadienyl ester: Another similar ester with a different carbon chain length.

    Isobutyric acid, 3,7-dimethyl-2,6-octadienyl ester: Similar in structure but with an isobutyric acid moiety.

Uniqueness

Propanoic acid, 2-hydroxy-, 3,7-dimethyl-6-octenyl ester is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

481703-49-5

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl 2-hydroxypropanoate

InChI

InChI=1S/C13H24O3/c1-10(2)6-5-7-11(3)8-9-16-13(15)12(4)14/h6,11-12,14H,5,7-9H2,1-4H3

InChI Key

YTDFICAIKNPZRO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)C(C)O

Origin of Product

United States

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